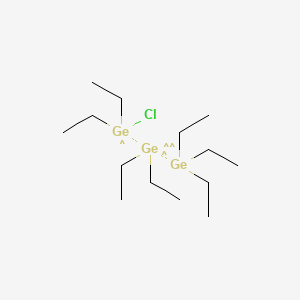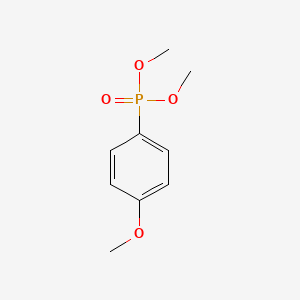![molecular formula C5H12N2O2S2 B14702255 3-[(2-Aminoethyl)disulfanyl]-L-alanine CAS No. 22801-37-2](/img/structure/B14702255.png)
3-[(2-Aminoethyl)disulfanyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Aminoethyl)disulfanyl]-L-alanine: is a chemical compound with the molecular formula C₅H₁₂N₂O₂S₂. It is a derivative of alanine, where the amino group is substituted with a disulfanyl group linked to an aminoethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)disulfanyl]-L-alanine typically involves the reaction of L-alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a controlled pH environment and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The disulfide bond in 3-[(2-Aminoethyl)disulfanyl]-L-alanine can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-[(2-Aminoethyl)disulfanyl]-L-alanine is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it valuable in the study of redox reactions and disulfide exchange mechanisms .
Biology: In biological research, this compound is used to study protein folding and stability, as the disulfide bond plays a crucial role in the formation of tertiary and quaternary structures of proteins .
Medicine: It is also explored for its role in developing novel therapeutic agents for diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of 3-[(2-Aminoethyl)disulfanyl]-L-alanine involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and can influence the structural stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure and function .
Molecular Targets and Pathways:
Proteins with thiol groups: The compound targets cysteine residues in proteins, forming disulfide bonds.
Redox pathways: It participates in redox reactions, influencing cellular redox balance and oxidative stress responses.
Comparaison Avec Des Composés Similaires
- 3-[(2-Aminoethyl)disulfanyl]propanoic acid
- 3-[(2-Aminoethyl)dithio]propanoic acid
- Aminoethyl-SS-propionic acid
Comparison: 3-[(2-Aminoethyl)disulfanyl]-L-alanine is unique due to its specific substitution on the alanine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
22801-37-2 |
|---|---|
Formule moléculaire |
C5H12N2O2S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-aminoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
WYQFVGPQTGCDJH-BYPYZUCNSA-N |
SMILES isomérique |
C(CSSC[C@@H](C(=O)O)N)N |
SMILES canonique |
C(CSSCC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)




![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)


![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

